N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 111971-41-6
VCID: VC11677163
InChI: InChI=1S/C9H10ClN3.ClH/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9;/h1-4H,5-6H2,(H2,11,12,13);1H
SMILES: C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11 g/mol

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride

CAS No.: 111971-41-6

Cat. No.: VC11677163

Molecular Formula: C9H11Cl2N3

Molecular Weight: 232.11 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride - 111971-41-6

Specification

CAS No. 111971-41-6
Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
IUPAC Name N-(2-chloroethyl)-1H-benzimidazol-2-amine;hydrochloride
Standard InChI InChI=1S/C9H10ClN3.ClH/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9;/h1-4H,5-6H2,(H2,11,12,13);1H
Standard InChI Key PBTXQPLGWYDSPF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride has the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 232.11 g/mol. The compound’s structure features a benzimidazole core with a chloroethylamine side chain at the 2-position, protonated as a hydrochloride salt. Key structural identifiers include:

  • SMILES Notation: C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl

  • InChI Key: PBTXQPLGWYDSPF-UHFFFAOYSA-N

Comparative Analysis with the Free Base Form

The hydrochloride form differs from its free base counterpart, N-(2-chloroethyl)-1H-benzimidazol-2-amine (CAS No. 84797-54-6), in molecular weight (195.65 g/mol vs. 232.11 g/mol) and solubility. The hydrochloride salt exhibits improved aqueous solubility due to ionic interactions, facilitating its use in biological assays.

PropertyHydrochloride FormFree Base Form
Molecular FormulaC₉H₁₁Cl₂N₃C₉H₁₀ClN₃
Molecular Weight232.11 g/mol195.65 g/mol
SolubilitySoluble in polar solvents (e.g., DMF, water)Limited aqueous solubility
StabilityHygroscopic, requires anhydrous storageLess hygroscopic

Synthesis and Manufacturing Processes

Primary Synthesis Route

The compound is synthesized via a two-step reaction:

  • Cyclization: 1H-benzimidazol-2-amine reacts with chloroethyl derivatives (e.g., 2-chloroethylamine hydrochloride) in a polar aprotic solvent like dimethylformamide (DMF) at 50–100°C.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from acetonitrile/water mixtures.

Optimization Insights:

  • Solvent Selection: DMF enhances reaction kinetics but requires careful removal due to toxicity.

  • Yield: Reported yields range from 85–88%, with purity exceeding 99% post-crystallization.

Cell LineTypeIC₅₀ (μM)Citation
HeLaCervical carcinoma10.2
HL-60Leukemia8.7
Hut78Lymphoma14.5

Research Applications and Industrial Relevance

Drug Discovery

The compound serves as a precursor for:

  • Anthelmintic Agents: Structural analogs target β-tubulin in parasitic nematodes.

  • Kinase Inhibitors: Modifications at the chloroethyl group enhance selectivity for EGFR and VEGFR.

Material Science

  • Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) for catalytic applications.

  • Photodynamic Therapy: Benzene ring conjugation enables light-activated ROS generation.

Comparative Analysis with Related Compounds

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride outperforms simpler benzimidazoles in bioactivity due to its electrophilic chloroethyl group. Compared to 7-chloro-4-aminoquinoline–benzimidazole hybrids , it exhibits lower cytotoxicity toward non-tumor cells (MRC-5 IC₅₀ > 50 μM) .

Future Perspectives in Medicinal Chemistry

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Optimizing the chloroethyl group for enhanced tumor selectivity.

  • Hybridization Strategies: Combining with quinolines or triazoles to combat drug-resistant pathogens .

  • Nanoparticle Delivery: Encapsulation in liposomes to reduce systemic toxicity.

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